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Compound of Interest

Compound Name: 1-Pentanol

Cat. No.: B3423595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic

properties of a series of straight-chain aliphatic esters derived from 1-pentanol. The esters

covered include pentyl formate, pentyl acetate, pentyl propanoate, pentyl butyrate, pentyl

valerate, and pentyl hexanoate. Detailed experimental protocols for their synthesis via Fischer

esterification and their characterization by Gas Chromatography-Mass Spectrometry (GC-MS),

Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR)

spectroscopy are provided. All quantitative data is summarized in clear, comparative tables,

and key experimental workflows are visualized using diagrams.

Physicochemical Properties
The following table summarizes the key physicochemical properties of the six esters derived

from 1-pentanol. These properties are crucial for predicting their behavior in various

applications, including as solvents, flavoring agents, and in drug delivery systems.
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Property
Pentyl
Formate

Pentyl
Acetate

Pentyl
Propanoa
te

Pentyl
Butyrate

Pentyl
Valerate

Pentyl
Hexanoat
e

Molecular

Formula
C₆H₁₂O₂ C₇H₁₄O₂ C₈H₁₆O₂ C₉H₁₈O₂ C₁₀H₂₀O₂ C₁₁H₂₂O₂

Molecular

Weight (

g/mol )

116.16 130.18 144.21 158.24 172.26 186.29

Boiling

Point (°C)

130-132[1]

[2]
149[3] 168.6 186 206-207 226[4][5]

Melting

Point (°C)
-73.5[1] -71[3] -73.1 -73.2 - -47[4][5]

Density

(g/mL at

25°C)

0.884[1] 0.876 0.867 0.860 0.863 0.858[4][5]

Refractive

Index

(n²⁰/D)

1.399[1] 1.402 1.408 1.413 1.418 1.420[4][5]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of the pentyl esters are provided

below.

Synthesis: Fischer Esterification
This protocol describes the synthesis of pentyl esters from 1-pentanol and the corresponding

carboxylic acid using an acid catalyst.

Materials:

1-Pentanol
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Carboxylic acid (formic acid, acetic acid, propanoic acid, butyric acid, valeric acid, or

hexanoic acid)

Concentrated sulfuric acid (catalyst)

Diethyl ether (or other suitable extraction solvent)

5% Sodium bicarbonate solution (aqueous)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

In a round-bottom flask, combine 1-pentanol and a 1.2 molar equivalent of the desired

carboxylic acid.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol

volume) to the mixture while stirring.

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.
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Wash the organic layer sequentially with:

Deionized water (2 x 50 mL)

5% Sodium bicarbonate solution until effervescence ceases (to neutralize the acidic

catalyst and excess carboxylic acid)

Saturated sodium chloride solution (1 x 50 mL)

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude

ester.

The ester can be further purified by distillation if required.

Characterization
GC-MS is used to determine the purity of the synthesized ester and to confirm its molecular

weight and fragmentation pattern.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Capillary column suitable for volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

GC-MS Parameters:

Injector Temperature: 250°C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: Increase at 10°C/min to 250°C.
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Final hold: 5 minutes at 250°C.

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Sample Preparation:

Dilute a small amount of the ester in a suitable solvent (e.g., dichloromethane or ethyl

acetate) to a concentration of approximately 1 mg/mL.

Inject 1 µL of the diluted sample into the GC-MS.

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the esters.

Instrumentation:

NMR spectrometer (e.g., Bruker Avance 400 MHz).

5 mm NMR tubes.

Sample Preparation:

Dissolve 10-20 mg of the ester in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to an NMR tube.

Acquisition Parameters:

¹H NMR:

Pulse program: zg30
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Number of scans: 16

Relaxation delay: 1.0 s

¹³C NMR:

Pulse program: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

FT-IR spectroscopy is used to identify the functional groups present in the ester, particularly the

characteristic C=O and C-O stretches.

Instrumentation:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Obtain a background spectrum of the clean ATR crystal.

Place a small drop of the liquid ester sample directly onto the ATR crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the synthesized esters.

FT-IR Spectroscopic Data
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Ester C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
C-H Stretch (sp³)
(cm⁻¹)

Pentyl Formate ~1725 ~1175 2870-2960

Pentyl Acetate ~1739[3] ~1240, 1030 2870-2957[3]

Pentyl Propanoate ~1735 ~1180, 1080 2870-2960

Pentyl Butyrate ~1735 ~1175, 1090 2870-2960

Pentyl Valerate ~1735 ~1170, 1095 2870-2960

Pentyl Hexanoate ~1735 ~1165, 1100 2870-2960

¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
Proton
Assignm
ent

Pentyl
Formate

Pentyl
Acetate

Pentyl
Propanoa
te

Pentyl
Butyrate

Pentyl
Valerate

Pentyl
Hexanoat
e

Hα (ester) 8.05 (s) 2.05 (s) 2.29 (t) 2.27 (t) 2.28 (t) 2.28 (t)

-OCH₂- 4.16 (t) 4.05 (t) 4.02 (t) 4.03 (t) 4.03 (t) 4.03 (t)

-

OCH₂CH₂-
1.65 (m) 1.61 (m) 1.62 (m) 1.62 (m) 1.62 (m) 1.62 (m)

-(CH₂)₂-

CH₃
1.35 (m) 1.33 (m) 1.33 (m) 1.33 (m) 1.33 (m) 1.33 (m)

-CH₃ 0.91 (t) 0.90 (t) 0.91 (t) 0.91 (t) 0.91 (t) 0.91 (t)

Other - -
1.14 (t,

CH₃)

1.66 (m, -

CH₂-), 0.94

(t, CH₃)

1.60 (m, -

CH₂-), 1.37

(m, -CH₂-),

0.92 (t,

CH₃)

1.61 (m, -

CH₂-), 1.30

(m, -

(CH₂)₂-),

0.89 (t,

CH₃)

¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
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Carbon
Assignm
ent

Pentyl
Formate[
1]

Pentyl
Acetate

Pentyl
Propanoa
te

Pentyl
Butyrate

Pentyl
Valerate

Pentyl
Hexanoat
e

C=O 161.26 171.1 174.5 173.8 173.7 173.7

-OCH₂- 64.12 64.5 64.3 64.3 64.3 64.4

-

OCH₂CH₂-
28.36 28.4 28.5 28.5 28.5 28.5

-

CH₂CH₂C

H₂-

22.38 22.3 22.4 22.4 22.4 22.4

-CH₃ 13.96 13.9 13.9 13.9 13.9 13.9

Other - 20.9 (CH₃)

27.6 (-

CH₂-), 9.1

(CH₃)

36.1 (-

CH₂-), 18.4

(-CH₂-),

13.7 (CH₃)

34.1 (-

CH₂-), 27.0

(-CH₂-),

22.3 (-

CH₂-), 13.8

(CH₃)

34.3 (-

CH₂-), 31.3

(-CH₂-),

24.6 (-

CH₂-), 22.3

(-CH₂-),

13.9 (CH₃)

GC-MS Data (Major Fragmentation Ions, m/z)
Ester Molecular Ion (M⁺) Key Fragments

Pentyl Formate 116 70, 42, 55, 29[1]

Pentyl Acetate 130 70, 43, 61, 87

Pentyl Propanoate 144 70, 57, 75, 101

Pentyl Butyrate 158 70, 71, 89, 115

Pentyl Valerate 172 70, 85, 103, 129

Pentyl Hexanoate 186[6] 70, 99, 117, 143[6]
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Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

esters derived from 1-pentanol.

Synthesis

Characterization

1-Pentanol +
Carboxylic Acid

Fischer Esterification
(H₂SO₄ catalyst, reflux)

Work-up
(Extraction, Washing)

Purification
(Drying, Distillation) Pure Pentyl Ester

GC-MS Analysis
Purity, MW

NMR Spectroscopy
(¹H and ¹³C)

Structure Elucidation

FT-IR Spectroscopy

Functional Groups

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of pentyl esters.

Fischer Esterification Mechanism
This diagram illustrates the acid-catalyzed Fischer esterification mechanism.
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Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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